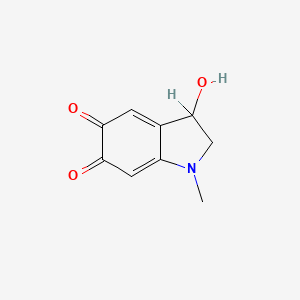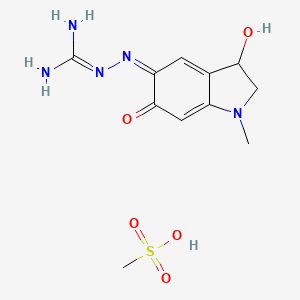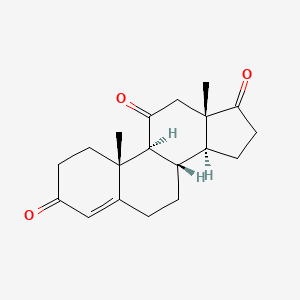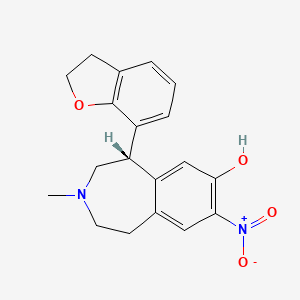
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADX-10061 is a potent and selective antagonist of the dopamine D1 receptor. It was developed by Addex Pharmaceuticals for the treatment of nicotine dependence. The compound has been investigated for its potential use in treating sleep disorders, smoking cessation, and substance abuse .
Applications De Recherche Scientifique
ADX-10061 has several scientific research applications, including:
Chemistry: The compound is used as a tool to study the dopamine D1 receptor and its role in various chemical processes.
Biology: ADX-10061 is used to investigate the biological pathways involving the dopamine D1 receptor and its effects on cellular functions.
Medicine: The compound has been explored for its potential therapeutic applications in treating nicotine dependence, sleep disorders, and substance abuse.
Industry: ADX-10061 is used in the development of new drugs and therapeutic agents targeting the dopamine D1 receptor .
Méthodes De Préparation
The synthetic routes and reaction conditions for ADX-10061 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for ADX-10061 are not widely documented, but they likely involve optimization of the synthetic routes to ensure high yield and purity .
Analyse Des Réactions Chimiques
ADX-10061 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: ADX-10061 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of ADX-10061 involves its antagonistic effects on the dopamine D1 receptor. Activation of the dopamine D1 receptor in the brain is implicated in reward-seeking behaviors and cue-induced craving, which are fundamental mechanisms by which nicotine causes addiction. By blocking the D1 receptor, ADX-10061 reduces the association with stimuli specific to reward-seeking behavior, thereby helping smokers who are trying to quit .
Comparaison Avec Des Composés Similaires
ADX-10061 is unique in its selective antagonism of the dopamine D1 receptor. Similar compounds include:
NNC-687: Another dopamine D1 receptor antagonist with similar properties.
CEE-310: A compound with similar antagonistic effects on the dopamine D1 receptor.
Compared to these compounds, ADX-10061 has shown promising results in preclinical studies and has been investigated for its potential therapeutic applications .
Propriétés
| Activation of dopamine D1 receptor in the brain is implicated in reward-seeking behaviours and cue-induced craving, and is the fundamental mechanism by which nicotine causes addiction. Both reward (the “feel good” sensation a smoker gets from a cigarette) and cue (the habitual situations that trigger the craving to smoke) are important drivers of the desire to smoke. Blocking the D1 receptor will, it is hoped, reduce the association with the stimuli specific to reward-seeking behaviour that lead smokers who are trying to quit starting smoking again. | |
Numéro CAS |
128022-68-4 |
Formule moléculaire |
C19H20N2O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1 |
Clé InChI |
XZPSYCOYKJRHKE-MRXNPFEDSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol 8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine CEE-03-310 NNC 01-0687 NNC 687 NNC-01-0687 NNC-687 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




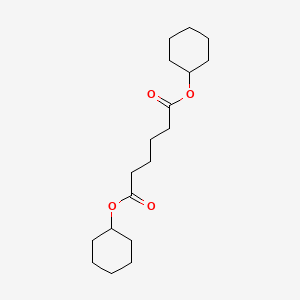
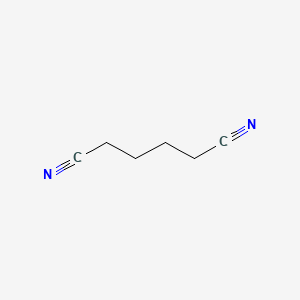

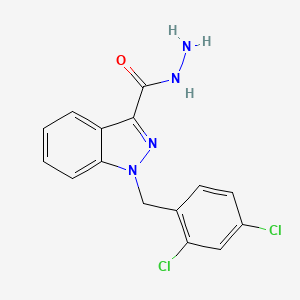
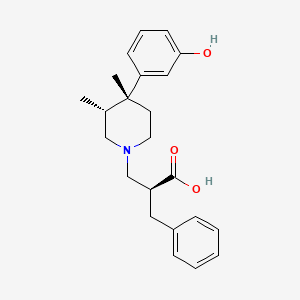


![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)

